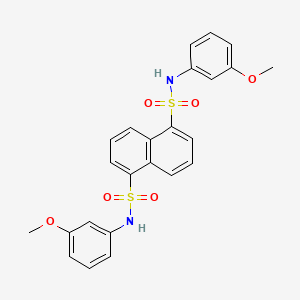
N,N'-bis(3-methoxyphenyl)-1,5-naphthalenedisulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-bis(3-methoxyphenyl)-1,5-naphthalenedisulfonamide, commonly known as BON, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BON belongs to the family of sulfonamide compounds and has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.
作用機序
BON's mechanism of action is primarily based on its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. BON binds to the active site of HDACs and prevents the removal of acetyl groups, resulting in the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BON has been shown to have significant biochemical and physiological effects in various experimental systems. In cancer cells, BON induces cell cycle arrest and apoptosis by activating tumor suppressor genes such as p21 and p53. BON has also been shown to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastasis process. In addition, BON has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
BON has several advantages as a research tool, including its high potency, selectivity, and low toxicity. BON's selectivity for HDACs makes it an attractive target for the development of new anticancer drugs with fewer side effects than traditional chemotherapy. However, BON's low solubility in water and organic solvents can make it challenging to use in certain experimental systems. In addition, BON's high cost and limited availability can be a significant limitation for researchers.
将来の方向性
BON's unique properties make it an attractive target for future research in various scientific fields. In medicinal chemistry, BON's anticancer activity could be further optimized by developing new analogs with improved potency and selectivity. In material science, BON's optical and electronic properties could be harnessed for the development of new organic materials with applications in electronics and photonics. In environmental science, BON's potential as a sensor for the detection of heavy metal ions could be further explored by developing new sensing platforms with improved sensitivity and selectivity. Overall, BON's potential for future research is vast, and further exploration of its properties and applications is warranted.
Conclusion
In conclusion, N,N'-bis(3-methoxyphenyl)-1,5-naphthalenedisulfonamide, or BON, is a chemical compound with unique properties that have attracted significant attention in scientific research. BON's synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BON's potential for future research is vast, and further exploration of its properties and applications is warranted.
合成法
The synthesis of BON involves the reaction between 1,5-naphthalenedisulfonyl chloride and 3-methoxyaniline in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is a white crystalline solid that can be purified by recrystallization or chromatography.
科学的研究の応用
BON has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, BON has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines. BON works by inhibiting the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. In material science, BON has been used as a building block for the synthesis of new organic materials with unique optical and electronic properties. In environmental science, BON has been investigated as a potential sensor for the detection of heavy metal ions in water.
特性
IUPAC Name |
1-N,5-N-bis(3-methoxyphenyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O6S2/c1-31-19-9-3-7-17(15-19)25-33(27,28)23-13-5-12-22-21(23)11-6-14-24(22)34(29,30)26-18-8-4-10-20(16-18)32-2/h3-16,25-26H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGISOVWKKFQMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3S(=O)(=O)NC4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{4-[(4-nitrobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B5179535.png)
![2-chloro-4-methyl-N-[2-(2-naphthyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5179541.png)
![(2,4-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B5179543.png)
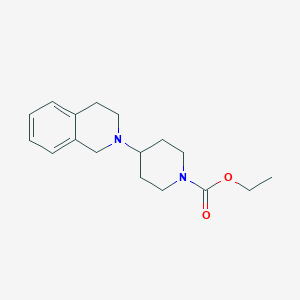
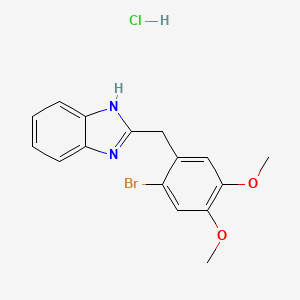
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![5-[4-(diethylamino)-2-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179595.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5179598.png)
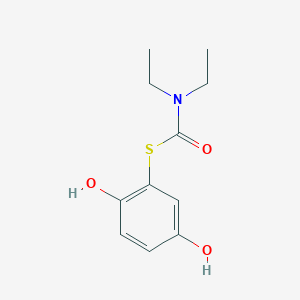
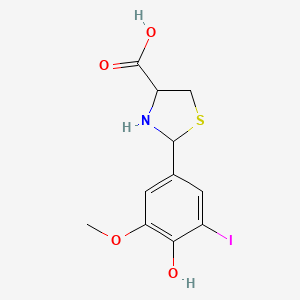
![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)
![4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5179630.png)
